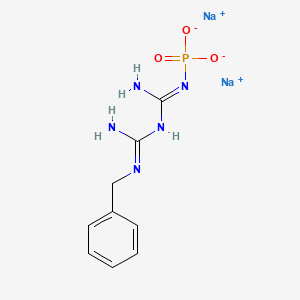
Benfosformin anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benfosformin anhydrous, also known as JAV 852, is a phosphorylated biguanide derivative. It has been studied primarily for its potential hypoglycemic and antidiabetic properties. This compound is of interest due to its ability to lower blood glucose levels, making it a candidate for diabetes treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benfosformin anhydrous involves the phosphorylation of a biguanide structure. The general synthetic route includes the reaction of biguanide with a phosphorylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained to optimize the yield of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous processes. These methods would ensure the consistent quality and purity of the compound. The process would include steps such as purification, crystallization, and drying to obtain the anhydrous form of benfosformin .
Analyse Des Réactions Chimiques
Types of Reactions
Benfosformin anhydrous can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phosphorylated derivative with additional oxygen atoms, while reduction could result in a simpler biguanide structure .
Applications De Recherche Scientifique
Benfosformin anhydrous has been explored for various scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of phosphorylated compounds.
Biology: Studied for its effects on cellular metabolism and glucose uptake.
Medicine: Investigated as a potential treatment for diabetes due to its hypoglycemic properties.
Mécanisme D'action
The mechanism of action of benfosformin anhydrous involves its interaction with cellular pathways that regulate glucose metabolism. It is believed to enhance the activity of insulin receptors, thereby increasing glucose uptake by cells. This leads to a reduction in blood glucose levels. The molecular targets include enzymes involved in the phosphorylation and dephosphorylation of glucose, as well as transport proteins that facilitate glucose entry into cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: Another biguanide derivative used as a first-line treatment for type 2 diabetes.
Phenformin: A biguanide that was withdrawn from the market due to its association with lactic acidosis.
Buformin: Similar to phenformin, but with a slightly different chemical structure and risk profile.
Uniqueness of Benfosformin Anhydrous
This compound is unique due to its phosphorylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other biguanides. This structural difference could potentially result in a more favorable safety profile and efficacy in lowering blood glucose levels .
Propriétés
Numéro CAS |
35282-33-8 |
|---|---|
Formule moléculaire |
C9H12N5Na2O3P |
Poids moléculaire |
315.18 g/mol |
Nom IUPAC |
disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine |
InChI |
InChI=1S/C9H14N5O3P.2Na/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;/q;2*+1/p-2 |
Clé InChI |
UGIKRUGJDZWFGR-UHFFFAOYSA-L |
SMILES isomérique |
C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


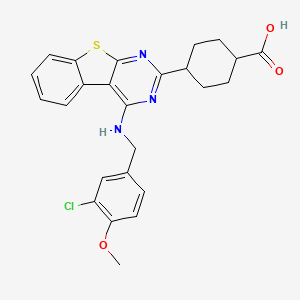
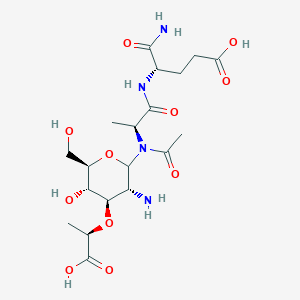
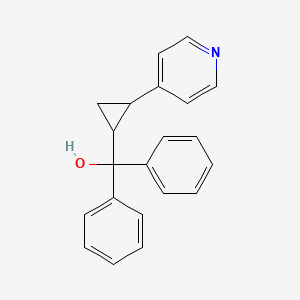
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10827003.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,4S,6R,7S,8R,9S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827008.png)
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B10827019.png)
![2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827020.png)
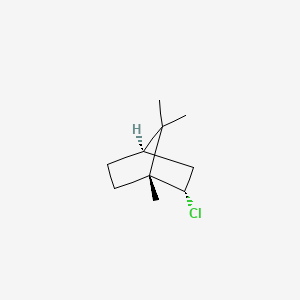
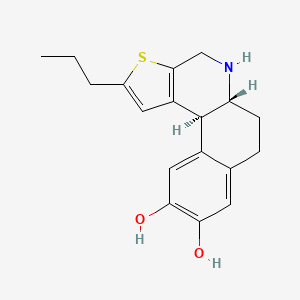

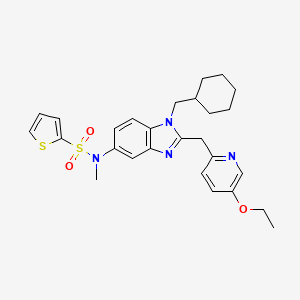
![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B10827064.png)
![(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide](/img/structure/B10827071.png)
